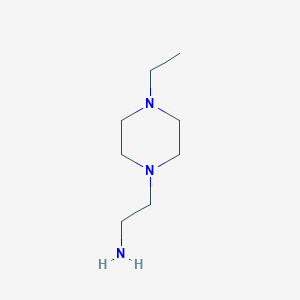

2-(4-Ethylpiperazin-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQIGHJQMJUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354580 | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-46-7 | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Ethylpiperazin-1-yl)ethanamine CAS number

Technical Monograph: 2-(4-Ethylpiperazin-1-yl)ethanamine

Executive Summary

2-(4-Ethylpiperazin-1-yl)ethanamine (CAS 4489-46-7) is a specialized diamine building block characterized by a piperazine core substituted with an ethyl group at the N4 position and a primary ethylamine chain at the N1 position. This structural motif serves as a critical "solubilizing tail" in medicinal chemistry, frequently employed to modulate the physicochemical properties (logP, pKa) of lipophilic drug candidates. Beyond pharmaceutical applications, it functions as a curing agent in epoxy resin systems and a ligand in coordination chemistry.

This guide details the physicochemical profile, validated synthetic pathways, and functional applications of this compound, providing researchers with a self-validating roadmap for its utilization.

Chemical Identity & Physicochemical Profile

The compound is an unsymmetrical diamine. The primary amine provides a reactive handle for amide coupling or reductive amination, while the tertiary amine within the piperazine ring acts as a proton acceptor at physiological pH, enhancing aqueous solubility.

| Property | Specification |

| CAS Number | 4489-46-7 |

| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)ethanamine |

| Synonyms | 1-(2-Aminoethyl)-4-ethylpiperazine; 4-Ethyl-1-piperazineethanamine |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~220–225 °C (Predicted based on methyl analog CAS 934-98-5) |

| Density | ~0.94 g/mL (Predicted) |

| Basicity (pKa) | ~9.8 (Primary amine), ~5.5 (Piperazine N4), ~9.0 (Piperazine N1) |

| Solubility | Miscible with water, ethanol, DMSO, DCM |

Synthetic Methodologies

Two primary routes are recommended depending on the available starting materials and purity requirements. Method A is preferred for medicinal chemistry applications due to higher regioselectivity.

Method A: The Nitrile Reduction Route (High Fidelity)

This method avoids over-alkylation, a common side reaction in direct alkylation strategies.

-

Step 1: N-Alkylation of 1-Ethylpiperazine

-

Reagents: 1-Ethylpiperazine, Chloroacetonitrile, K₂CO₃, Acetone (or MeCN).

-

Protocol: Dissolve 1-ethylpiperazine (1.0 eq) in acetone. Add anhydrous K₂CO₃ (1.5 eq) followed by dropwise addition of chloroacetonitrile (1.05 eq) at 0°C. Stir at room temperature for 12 hours.

-

Workup: Filter inorganic salts. Concentrate filtrate to yield 2-(4-ethylpiperazin-1-yl)acetonitrile.

-

-

Step 2: Catalytic Hydrogenation

-

Reagents: Nitrile intermediate, Raney Nickel (or LiAlH₄), Methanol, Ammonia (g).

-

Protocol: Hydrogenate the nitrile in methanolic ammonia (to suppress secondary amine formation) over Raney Nickel at 50 psi H₂.

-

Purification: Filter catalyst, concentrate, and distill under reduced pressure.

-

Method B: Reductive Amination (Convergent)

Ideal for introducing the ethyl group if 2-(piperazin-1-yl)ethanamine (AEP) is the starting stock.

-

Reagents: 2-(Piperazin-1-yl)ethanamine, Acetaldehyde, NaBH(OAc)₃, DCM.

-

Protocol: Treat AEP with acetaldehyde (1.0 eq) in DCM. Stir for 1 hour. Add NaBH(OAc)₃ (1.5 eq) and stir overnight.

-

Note: Requires careful stoichiometry to avoid alkylation of the primary amine tail.

Visualization: Synthetic & Functional Logic

The following diagram illustrates the synthetic flow and the compound's dual-functional role in drug design.

Figure 1: Synthetic pathway from 1-ethylpiperazine via nitrile reduction and downstream applications.

Functional Applications in Drug Discovery

The "Solubilizing Tail" Concept

In modern drug discovery, lipophilic scaffolds (e.g., quinolines, indoles) often suffer from poor aqueous solubility. 2-(4-Ethylpiperazin-1-yl)ethanamine is attached via its primary amine to the core scaffold (forming an amide or urea linkage).

-

Mechanism: The distal tertiary amine (N4) has a pKa of ~7.5–8.5. In the acidic environment of the stomach (pH 1–2) or even the systemic circulation (pH 7.4), this nitrogen is protonated, introducing a positive charge that drastically improves water solubility without compromising membrane permeability significantly.

-

Ethyl vs. Methyl: The ethyl group increases lipophilicity slightly compared to the methyl analog, potentially improving blood-brain barrier (BBB) penetration for CNS targets by modulating the overall logD.

CNS Ligand Design

Piperazine moieties are "privileged structures" in CNS drugs (e.g., antipsychotics like Olanzapine). The ethyl-piperazine tail mimics the binding interactions of neurotransmitters (serotonin/dopamine) within GPCR binding pockets, often forming salt bridges with aspartate residues in the receptor transmembrane domain.

Handling, Safety, and Storage

-

Hazards (GHS):

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H317: May cause an allergic skin reaction.

-

-

Storage: Hygroscopic and air-sensitive. Store under inert gas (Nitrogen/Argon) in a cool, dry place (< 25°C).

-

PPE: Nitrile gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 776622, 2-(4-Ethylpiperazin-1-yl)ethanamine. Retrieved February 1, 2026, from [Link]

- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system active agents. 9. 1-Aryl-4-(2-aminoethyl)piperazines. Journal of Medicinal Chemistry. (Contextual grounding for piperazine ethanamine synthesis and CNS activity).

Technical Whitepaper: 2-(4-Ethylpiperazin-1-yl)ethanamine

Physicochemical Profiling, Synthetic Architecture, and Reactivity in Drug Discovery

Executive Summary

2-(4-Ethylpiperazin-1-yl)ethanamine (CAS 4489-46-7) is a heterobifunctional diamine scaffold increasingly utilized in "linkerology"—the science of designing spacers for PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and multi-target ligands. Its value lies in its structural duality: it possesses a highly nucleophilic primary amine for facile conjugation and a piperazine core that modulates physicochemical properties such as solubility, lipophilicity (LogD), and metabolic stability.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule’s behavior, synthesis, and application in high-value chemical biology.

Molecular Identity & Physicochemical Architecture

The molecule consists of an ethyl-substituted piperazine ring linked to a primary ethylamine chain. This structure creates a distinct basicity gradient across the molecule, critical for predicting ionization states at physiological pH.

Table 1: Physicochemical Properties

| Property | Value | Context/Notes |

| CAS Number | 4489-46-7 | Verified Identity |

| Molecular Formula | C₈H₁₉N₃ | |

| Molecular Weight | 157.26 g/mol | Fragment-like scaffold |

| Boiling Point | ~237 °C | High boiling point due to H-bonding |

| Density | 0.939 g/cm³ | Liquid at RT |

| Flash Point | ~96 °C | Combustible |

| pKa (Predicted) | N(primary) ≈ 10.2N(piperazine-4) ≈ 9.1N(piperazine-1) ≈ 5.5 | Polyprotic base; exists as a dication or trication at acidic pH. |

| LogP (Predicted) | ~0.4 | Amphiphilic; good water solubility |

| Appearance | Colorless to pale yellow liquid | Oxidizes/yellows upon air exposure |

Structural Analysis

-

Steric Profile: The ethyl group at the N4 position is small enough to avoid significant steric clash in protein binding pockets, yet large enough to prevent N-dealkylation compared to a methyl group.

-

Electronic Environment: The piperazine ring acts as a conformational restrictor. The N1 nitrogen (attached to the ethylamine chain) has reduced basicity due to the inductive withdrawal from the nearby N4 and the ethylene linker, but the primary amine remains the dominant nucleophile.

Synthetic Architecture & Process Chemistry

Reliable access to high-purity 2-(4-Ethylpiperazin-1-yl)ethanamine is essential for scale-up. Two primary routes dominate the landscape: the Nitrile Reduction Route (preferred for purity) and the Direct Alkylation Route (preferred for cost/atom economy).

Route A: The Nitrile Reduction Pathway (High Fidelity)

This method avoids the formation of poly-alkylated byproducts common in direct alkylation.

-

Alkylation: N-Ethylpiperazine reacts with chloroacetonitrile in the presence of a base (

or -

Reduction: The intermediate nitrile is reduced to the primary amine using Hydrogenation (

, Raney Ni/NH₃) or Lithium Aluminum Hydride (

Route B: Aziridine Ring Opening (Atom Economy)

Reaction of N-Ethylpiperazine with aziridine (or 2-chloroethylamine).

-

Risk:[2][3][4] Aziridine is highly toxic and regulated. Polymerization of aziridine can lead to oligomeric impurities.

Visualization: Synthetic Workflow (Route A)

Caption: Figure 1. The preferred two-step synthesis via nitrile intermediate ensures regioselectivity and minimizes over-alkylation.

Reactivity Profile & Functionalization

In drug discovery, this molecule is almost exclusively used as a nucleophile . Understanding the competition between the primary amine and the tertiary piperazine nitrogens is vital.

Chemoselectivity Guide

-

Primary Amine (

): The kinetic and thermodynamic nucleophile of choice. It reacts rapidly with acyl chlorides, NHS-esters, and aldehydes. -

Tertiary Amines (

): Generally non-nucleophilic in standard coupling conditions due to steric bulk and lack of a proton to lose (in amidation). However, they act as internal bases (proton sponges), which can accelerate reaction rates by scavenging protons generated during coupling.

Validated Protocols

-

Amide Coupling (Linker Synthesis):

-

Reductive Amination:

-

Reagents: Aldehyde + Amine +

in DCM/MeOH. -

Outcome: Clean formation of secondary amines. The piperazine ring remains untouched.

-

Visualization: Reactivity Logic Flow

Caption: Figure 2. Chemoselectivity map highlighting the primary amine as the dominant reactive site for conjugation.

Applications in Drug Discovery[7]

4.1. Linkerology in PROTACs

The ethylpiperazine moiety is a "privileged scaffold" in degrader design.

-

Solubility: The basic nitrogens are protonated at physiological pH, improving the aqueous solubility of otherwise lipophilic warheads (e.g., Cereblon binders).

-

Permeability: The ethyl group adds a small lipophilic patch that aids in passive membrane permeability compared to the more polar methyl or unsubstituted analogs.

-

Rigidity: The piperazine ring introduces a semi-rigid constraint, reducing the entropic penalty of binding compared to linear alkyl chains.

4.2. Kinase Inhibitors

Used as a solvent-exposed tail. The primary amine is coupled to the core scaffold, positioning the protonated piperazine to interact with solvent or acidic residues at the rim of the ATP-binding pocket.

Handling, Stability & Safety

Storage Protocols

-

Air Sensitivity: Like most aliphatic amines, this compound absorbs

from the air to form carbamates (white solid crust). It is also susceptible to N-oxidation over long periods. -

Recommendation: Store under Nitrogen or Argon at 2–8°C.

-

Container: Glass or Stainless Steel. Avoid aluminum (corrosion risk).

Safety Data (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction (sensitizer).[2]

-

-

PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory. Work must be performed in a fume hood.[2]

References

-

Sigma-Aldrich. Product Specification: 2-(4-Ethyl-piperazin-1-yl)-ethylamine. Retrieved from .

-

PubChem. Compound Summary: 2-(4-Ethylpiperazin-1-yl)ethanamine (CAS 4489-46-7).[6] National Library of Medicine. Retrieved from .

-

ChemicalBook. 2-(4-Ethylpiperazin-1-yl)ethanamine Properties and Suppliers. Retrieved from .

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. (Demonstrates nitrile route chemistry). Retrieved from .

-

Santa Cruz Biotechnology. Safety Data Sheet: 2-(4-Ethylpiperazin-1-yl)ethanamine. Retrieved from .

Sources

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. tecnoproject.com [tecnoproject.com]

- 5. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]

- 6. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-Ethylpiperazin-1-yl)ethanamine, a valuable substituted piperazine derivative with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, mechanistic insights, and proposed experimental protocols. The guide emphasizes chemical logic and provides a framework for the practical synthesis and purification of the target compound.

Introduction and Strategic Overview

2-(4-Ethylpiperazin-1-yl)ethanamine is a diamine featuring a piperazine core, a common scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The presence of both a tertiary amine within the piperazine ring and a primary ethylamine side chain makes this molecule a versatile building block for the synthesis of more complex molecular architectures.

The synthetic strategy for this target molecule hinges on the formation of the C-N bond between the N-ethylpiperazine core and the ethanamine moiety. This can be achieved through several established methodologies in organic synthesis. This guide will focus on three primary and logically sound synthetic pathways:

-

Pathway A: Reductive Amination of N-Ethylpiperazine. A robust and widely used method for C-N bond formation, this pathway involves the reaction of N-ethylpiperazine with a protected aminoacetaldehyde derivative, followed by in-situ reduction of the resulting iminium ion.

-

Pathway B: N-Alkylation of N-Ethylpiperazine. This classical approach relies on the nucleophilic character of the secondary amine in N-ethylpiperazine to displace a leaving group from a suitable 2-aminoethyl electrophile.

-

Pathway C: Synthesis via a Nitrile Intermediate. This two-step route involves the initial formation of 2-(4-ethylpiperazin-1-yl)acetonitrile, followed by the reduction of the nitrile group to the primary amine.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to allow for an informed selection based on available resources and desired outcomes.

Synthesis of the Key Starting Material: N-Ethylpiperazine

A common prerequisite for all proposed pathways is the availability of N-ethylpiperazine. While commercially available, an efficient synthesis from piperazine and ethanol is well-documented and provides a cost-effective route for large-scale production.

A patented method describes the reaction of ethanol and piperazine in the presence of a mixed metal catalyst (Cu-Co-Mo/Al₂O₃) under elevated temperature and pressure.[1]

Table 1: Reaction Parameters for the Synthesis of N-Ethylpiperazine [1]

| Parameter | Value |

| Reactants | Piperazine, Ethanol |

| Catalyst | Cu-Co-Mo/Al₂O₃ |

| Pressure | 0.1-10.0 MPa |

| Temperature | 80-350 °C |

| Molar Ratio (Piperazine:Ethanol) | 0.5-10.0 |

Proposed Synthetic Pathways to 2-(4-Ethylpiperazin-1-yl)ethanamine

Pathway A: Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of amines.[2] This pathway involves the reaction of N-ethylpiperazine with a protected 2-aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde, to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[3][4]

Mechanism: The reaction proceeds through the nucleophilic attack of the secondary amine of N-ethylpiperazine on the aldehyde carbonyl, followed by dehydration to form an iminium ion. The hydride from the reducing agent then attacks the electrophilic carbon of the iminium ion to yield the protected diamine. Subsequent deprotection of the Boc group under acidic conditions affords the final product.[5]

Caption: Reductive Amination Workflow

Proposed Experimental Protocol (Pathway A):

-

Imine Formation: To a solution of N-ethylpiperazine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol, add N-Boc-2-aminoacetaldehyde (1.1 eq.).[6] A catalytic amount of acetic acid can be added to facilitate imine formation.[7] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection: Dissolve the crude protected diamine in a suitable solvent (e.g., DCM) and treat with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Purification: After neutralization with a base, the crude product can be purified by column chromatography on silica gel to yield pure 2-(4-Ethylpiperazin-1-yl)ethanamine.[8]

Pathway B: N-Alkylation

Direct N-alkylation of N-ethylpiperazine with a suitably protected 2-haloethylamine, such as N-Boc-2-bromoethylamine, in the presence of a base is a straightforward approach.[9]

Mechanism: This reaction proceeds via a classical SN2 mechanism, where the nucleophilic secondary amine of N-ethylpiperazine attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion. A non-nucleophilic base is used to scavenge the HBr generated during the reaction.[10]

Caption: N-Alkylation Workflow

Proposed Experimental Protocol (Pathway B):

-

Alkylation: To a solution of N-ethylpiperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (2.0 eq.).[9] Add N-Boc-2-bromoethylamine (1.1 eq.) and heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Deprotection: The deprotection of the Boc group is carried out as described in Pathway A.

-

Purification: The final product is purified by column chromatography.

Pathway C: Synthesis via a Nitrile Intermediate

This pathway involves the reaction of N-ethylpiperazine with chloroacetonitrile to form 2-(4-ethylpiperazin-1-yl)acetonitrile, which is subsequently reduced to the desired primary amine.

Mechanism: The first step is an SN2 reaction where N-ethylpiperazine displaces the chloride from chloroacetonitrile. The resulting nitrile is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Nitrile Intermediate Workflow

Proposed Experimental Protocol (Pathway C):

-

Nitrile Formation: In a suitable solvent like acetonitrile, react N-ethylpiperazine (1.0 eq.) with chloroacetonitrile (1.1 eq.) in the presence of a base such as potassium carbonate to neutralize the HCl formed.[11]

-

Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude nitrile can be purified by distillation or chromatography.

-

Reduction: The purified nitrile is then reduced. For example, it can be added to a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF) at 0 °C. The reaction is then warmed to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated. The final product is purified by distillation or column chromatography.

Purification and Characterization

Purification of the final product, 2-(4-Ethylpiperazin-1-yl)ethanamine, can be achieved by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of ammonia to prevent tailing.[8] Alternatively, distillation under reduced pressure may be a viable purification method for larger quantities.

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.[13]

Conclusion

This technical guide has outlined three viable and scientifically sound synthetic pathways for the preparation of 2-(4-Ethylpiperazin-1-yl)ethanamine. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. The reductive amination pathway (A) is often preferred for its high efficiency and selectivity. The N-alkylation route (B) is a classic and reliable alternative. The nitrile intermediate pathway (C) provides another practical option, particularly if the nitrile intermediate is readily accessible. The proposed experimental protocols, based on established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of this important chemical building block.

References

Sources

- 1. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]

- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 13. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-(4-Ethylpiperazin-1-yl)ethanamine in Medicinal Chemistry

[1]

Executive Summary & Chemical Identity

2-(4-Ethylpiperazin-1-yl)ethanamine (CAS: 4489-46-7 ) is a diamine linker and solubilizing moiety widely utilized in the optimization of small molecule drug candidates.[1] Structurally, it consists of a piperazine ring N-substituted with an ethyl group and an ethylamine chain.

In medicinal chemistry, this motif serves as a critical "solubilizing tail," often appended to hydrophobic scaffolds (e.g., kinase inhibitors, GPCR ligands) to modulate LogD , improve aqueous solubility via protonation at physiological pH, and fine-tune hERG channel selectivity compared to its methyl- or hydroxyethyl- analogs.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)ethanamine |

| Common Synonyms | 1-(2-Aminoethyl)-4-ethylpiperazine; N-(2-Aminoethyl)-N'-ethylpiperazine |

| CAS Registry Number | 4489-46-7 |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol |

| SMILES | CCN1CCN(CCN)CC1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220–225 °C (Estimated based on homologs) |

Physicochemical Profile & Pharmacophore Logic

Understanding the acid-base properties of this molecule is essential for predicting its behavior in biological systems.[1] The molecule possesses three nitrogen centers with distinct basicity.

pKa and Ionization State

Unlike simple amines, the proximity of the nitrogen atoms creates an electrostatic repulsion field that spaces out the pKa values.

-

N1 (Primary Amine): pKa ≈ 9.8 – 10.2 (Dominant basic center; >99% protonated at pH 7.4).

-

N4 (Distal Piperazine N): pKa ≈ 8.8 – 9.2 (Highly basic; contributes to solubility).

-

N1 (Proximal Piperazine N): pKa ≈ 4.5 – 5.5 (Basicity suppressed by inductive effect of the ethylamine chain).

The "Ethyl Switch" in Drug Design

Why choose the Ethyl variant over the Methyl (CAS 934-98-5) or Hydroxyethyl analogs?

-

Lipophilicity Modulation: The ethyl group adds steric bulk and lipophilicity (+0.5 LogP vs Methyl). This is strategic when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) but still requires the piperazine solubilizing group.

-

Metabolic Stability: The ethyl group is generally more resistant to N-dealkylation by Cytochrome P450s compared to the N-methyl group, potentially extending half-life (

).[1] -

Selectivity: The slightly larger steric volume of the ethyl group can clash with narrow pockets in off-target proteins (e.g., hERG), potentially improving the safety profile.

Synthetic Pathways & Process Chemistry

For research scale (<100g), purity is paramount to avoid bis-alkylated byproducts. Two primary routes are recommended.

Route A: The Nitrile Reduction (Recommended for Purity)

This route avoids the polymerization risks associated with aziridines and the over-alkylation seen in direct halide displacement.

-

Step 1: N-Alkylation

-

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

-

Conditions: THF (anhydrous), 0°C to RT.

-

Work-up: Fieser work-up (for LAH) to remove aluminum salts.

-

Yield: Typically 75-85% overall.[1]

-

Route B: Gabriel Synthesis Modification (Alternative)

Useful if the primary amine must be protected during subsequent steps.

-

Reactants: 1-Ethylpiperazine + N-(2-Bromoethyl)phthalimide.[1]

-

Deprotection: Hydrazine hydrate (Ing-Manske procedure).[1]

Visualization: Synthetic Workflow

Caption: Figure 1. Two-step synthesis via nitrile intermediate to ensure mono-substitution and high purity.[1]

Experimental Protocol: Amide Coupling

A common application is coupling this amine to a carboxylic acid scaffold (e.g., a kinase core).

Standard Operating Procedure (SOP):

-

Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in DMF/DCM (1:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.

-

Addition: Add 2-(4-Ethylpiperazin-1-yl)ethanamine (1.1 eq) dropwise.

-

Note: The primary amine is significantly more nucleophilic than the tertiary piperazine nitrogens, ensuring regioselectivity.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+158 mass shift).[1]

-

Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and Brine.

-

Caution: Do not wash with strong acid (1N HCl) as the product will protonate and extract into the aqueous layer.

-

-

Purification: Flash chromatography.

-

Eluent: DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to keep the piperazine deprotonated and prevent streaking on silica.

-

Analytical Validation

To verify the identity of CAS 4489-46-7, look for these characteristic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~1.05 ppm (t, 3H): Terminal methyl of the ethyl group.

-

δ ~2.40 ppm (q, 2H): Methylene of the ethyl group.

-

δ ~2.30–2.60 ppm (m, 8H): Piperazine ring protons (broad singlets or multiplets depending on resolution).

-

δ ~2.75 ppm (t, 2H): Methylene adjacent to the piperazine (N-CH₂-CH₂-NH₂).[1]

-

δ ~2.95 ppm (t, 2H): Methylene adjacent to the primary amine (N-CH₂-CH₂ -NH₂).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 158.17 m/z.

-

Safety & Handling (E-E-A-T)

While specific MSDS data for the ethyl variant is less common than the methyl analog, it shares the hazard profile of 1-(2-Aminoethyl)piperazine (CAS 140-31-8) .[1]

-

Corrosivity: Highly alkaline. Causes severe skin burns and eye damage (GHS Category 1B).

-

Sensitization: Known skin sensitizer. Potential respiratory sensitizer.

-

Storage: Hygroscopic and air-sensitive.[1] Store under nitrogen or argon. Absorb CO₂ from air to form carbamates (white crust).

Decision Logic: When to Use This Linker

Caption: Figure 2. Medicinal chemistry decision tree for selecting the ethyl-piperazine linker.

References

-

Sigma-Aldrich. 2-(4-Ethyl-piperazin-1-yl)-ethylamine Product Sheet (CAS 4489-46-7).[1][2] Retrieved from .[1]

-

Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.[3] (Data extrapolated for ethyl/amine effects).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329779675: 2-(4-Ethylpiperazin-1-yl)ethanamine.[1].

-

Fisher Scientific. Safety Data Sheet: 1-(2-Aminoethyl)piperazine (Parent Homolog).[1].

2-(4-Ethylpiperazin-1-yl)ethanamine: A Technical Monograph

Topic: Chemical Architecture and Synthetic Utility of 2-(4-Ethylpiperazin-1-yl)ethanamine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Structural Identity

2-(4-Ethylpiperazin-1-yl)ethanamine is a trifunctional heterocyclic building block characterized by a piperazine core flanked by an N-ethyl group and an N-aminoethyl arm. In medicinal chemistry, this motif serves as a critical "linker" or "tail" moiety, frequently employed to modulate physicochemical properties such as aqueous solubility (LogP reduction) and basicity (pKa tuning) in kinase inhibitors and GPCR ligands.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)ethan-1-amine |

| Common Name | 1-(2-Aminoethyl)-4-ethylpiperazine |

| CAS Registry Number | 4489-46-7 |

| SMILES (Canonical) | CCN1CCN(CCN)CC1 |

| Molecular Formula | C₈H₁₉N₃ |

| Molecular Weight | 157.26 g/mol |

Structural Visualization (SMILES Parsing)

The following diagram illustrates the connectivity logic embedded in the SMILES string CCN1CCN(CCN)CC1, highlighting the three distinct chemical zones: the Lipophilic Tail (Ethyl), the Core Scaffold (Piperazine), and the Reactive Head (Primary Amine).

Figure 1: Structural decomposition of the SMILES string showing the three functional domains.

Physicochemical Profile

Understanding the physical behavior of this molecule is prerequisite to its application in synthesis. It acts as a polyprotic base.

| Property | Value / Description | Context for Application |

| Physical State | Colorless to light yellow liquid | Hygroscopic; requires storage under inert atmosphere (Ar/N₂). |

| Boiling Point | ~222 °C (Predicted based on AEP) | High boiling point allows for purification of lower-boiling impurities via distillation. |

| pKa (Predicted) | N(primary): ~9.8N(piperazine): ~5.4 & ~9.2 | The primary amine is the most basic site. The piperazine nitrogens are less basic due to inductive effects and sterics. |

| LogP | ~ -0.2 to 0.1 | The ethyl group adds slight lipophilicity compared to the methyl analog, aiding membrane permeability while retaining water solubility. |

| H-Bond Donors | 1 (Primary Amine - NH₂) | Critical for H-bonding interactions in enzyme pockets (e.g., Asp/Glu residues). |

Synthetic Architecture

While simple alkylation of 1-(2-aminoethyl)piperazine with ethyl bromide is possible, it lacks selectivity and often leads to poly-alkylation (quaternization). For high-purity applications (e.g., GMP synthesis), the Nitrile Reduction Route or the Gabriel Synthesis are the authoritative protocols.

Method A: The Nitrile Reduction Route (Scalable)

This method is preferred for scale-up as it avoids the formation of quaternary ammonium salts.

-

Step 1: N-Alkylation: Reaction of 1-ethylpiperazine with chloroacetonitrile in the presence of a base (K₂CO₃) in acetonitrile or DMF.

-

Step 2: Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) of the nitrile intermediate to the primary amine.

Method B: The Modified Gabriel Synthesis (High Precision)

This route ensures the primary amine is generated exclusively, with no secondary amine byproducts.

Protocol:

-

Reagents: 1-Ethylpiperazine, N-(2-bromoethyl)phthalimide, K₂CO₃, DMF.

-

Alkylation: Heat the mixture at 80°C for 12 hours. The phthalimide protects the nitrogen, preventing over-alkylation.

-

Deprotection: Treat the intermediate with Hydrazine Hydrate (N₂H₄·H₂O) in refluxing ethanol (Ing-Manske procedure) to liberate the primary amine.

-

Purification: Acid-base extraction followed by vacuum distillation.

Synthetic Workflow Diagram

Figure 2: The Nitrile Reduction pathway offers the highest atom economy and purity profile for scale-up.

Medicinal Chemistry Applications

The 2-(4-ethylpiperazin-1-yl)ethanamine moiety is not merely a passive linker; it is a functional pharmacophore.[1]

Solubility Modulation

In kinase inhibitors (e.g., analogs of Imatinib or Dasatinib), the aromatic core is often highly lipophilic (LogP > 4). Appending this piperazine tail introduces a basic center (pKa ~9.8) that is protonated at physiological pH. This drastic increase in polarity improves aqueous solubility, facilitating oral bioavailability.

The "Piperazine Privilege"

The piperazine ring adopts a chair conformation, allowing it to direct the terminal ethyl group into specific hydrophobic pockets within a receptor (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT). The ethyl group provides a subtle steric bulk difference compared to a methyl group, often improving selectivity by clashing with smaller pockets in off-target proteins.

hERG Avoidance Strategy

Long, flexible lipophilic amine chains can cause hERG channel blockage (cardiotoxicity). The rigid piperazine core constrains the spatial orientation of the basic nitrogen, potentially reducing the "floppiness" associated with hERG binding, making this linker safer than a linear diethylaminopropyl chain.

Analytical Characterization

To validate the identity of synthesized batches, the following diagnostic signals are standard.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.08 (t, 3H): Terminal methyl of the ethyl group.

-

δ 2.41 (q, 2H): Methylene of the ethyl group.

-

δ 2.35 - 2.60 (m, 10H): Overlapping signals from the piperazine ring protons and the N-CH₂ of the ethylene bridge.

-

δ 2.78 (t, 2H): Methylene adjacent to the primary amine (-CH₂-NH₂). This is a diagnostic triplet distinct from the ring protons.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 158.16 m/z.

-

Handling and Safety (MSDS Highlights)

-

Hazards: This compound is a Corrosive (Category 1B) and a Skin Sensitizer .[2] It can cause severe skin burns and eye damage (H314).

-

Storage: Air-sensitive. Store under Nitrogen or Argon at 2-8°C. The primary amine readily absorbs CO₂ from the air to form carbamates.

-

Disposal: Must be treated as hazardous organic basic waste. Do not mix with oxidizing agents or acids.

References

-

Sigma-Aldrich. 2-(4-Ethyl-piperazin-1-yl)-ethylamine Product Sheet. Retrieved from (CAS 4489-46-7 verification).

-

PubChem. Compound Summary: 2-(4-Ethylpiperazin-1-yl)ethanamine. National Library of Medicine. Retrieved from .

- Khalili, F., et al. (2009). "pKa Values of Some Piperazines at 298, 303, 313, and 323 K". Journal of Chemical & Engineering Data. (Data source for piperazine/AEP pKa trends).

-

Organic Syntheses. Chloroacetonitrile Synthesis and Usage. Coll. Vol. 1, p.153 (1941).[3] Retrieved from (Reference for nitrile reagent handling).

-

Thermo Scientific Chemicals. 1-(2-Aminoethyl)piperazine Safety Data Sheet. Retrieved from (Analogous safety data for aminoethylpiperazines).

Sources

2-(4-Ethylpiperazin-1-yl)ethanamine: Mechanistic Role in Drug Design

[1]

Executive Summary

2-(4-Ethylpiperazin-1-yl)ethanamine (CAS: 4489-46-7) is a strategic diamine intermediate used extensively in medicinal chemistry to install the N-ethylpiperazine moiety .[1] Unlike simple linkers, this molecule functions as a functional pharmacophore , capable of modulating the physicochemical properties (LogP, pKa) and receptor-binding affinity of lead compounds.[1]

This guide details the mechanism of action of this molecule not as a standalone therapeutic, but as a molecular engine that drives the efficacy of kinase inhibitors, GPCR ligands, and CNS-active agents.[1] It explores the causality behind its selection over methyl-analogs and provides validated protocols for its incorporation into drug scaffolds.[1]

Mechanistic Profile: The Chemical Biology of the Ethylpiperazine Moiety[1]

The "mechanism of action" for this building block is defined by its ability to optimize the Pharmacokinetic/Pharmacodynamic (PK/PD) profile of a drug candidate.[1]

The Protonation Switch (Ionic Anchoring)

In physiological conditions (pH 7.4), the piperazine ring and the terminal amine exist in equilibrium between neutral and protonated states.[1]

-

Mechanism : The distal nitrogen (N4-ethyl) typically possesses a pKa of ~7.5–8.5, allowing it to become protonated in the endosome or receptor pocket.[1]

-

Biological Impact : This positive charge facilitates ionic bonding with conserved acidic residues (Aspartate/Glutamate) in target proteins (e.g., the ATP-binding pocket of kinases or the orthosteric site of GPCRs).[1]

The "Ethyl Shift" (Steric & Lipophilic Tuning)

Medicinal chemists often choose the ethyl variant over the more common methyl variant (2-(4-methylpiperazin-1-yl)ethanamine) to fine-tune the steric and lipophilic profile.[1]

-

Lipophilicity : The additional methylene group increases cLogP by approximately +0.5 units, enhancing blood-brain barrier (BBB) penetration for CNS targets without compromising solubility.[1]

-

Steric Occlusion : The ethyl group provides a larger steric bulk, which can improve selectivity by clashing with non-target isoforms that have tighter binding pockets.[1]

Conformational Rigidity

The piperazine ring locks the nitrogen atoms in a semi-rigid chair conformation.[1] This reduces the entropic penalty upon binding compared to flexible linear diamines, thereby improving the free energy of binding (

Synthetic Mechanism: Nucleophilic Incorporation[1]

The primary utility of 2-(4-Ethylpiperazin-1-yl)ethanamine is its role as a nucleophilic warhead in synthesis.[1]

Reactivity Hierarchy

The molecule contains three nitrogen centers, but reactivity is dictated by steric hindrance and electronic density:

-

Primary Amine (

) : Highest nucleophilicity.[1] Acts as the primary attachment point for acyl chlorides, sulfonyl chlorides, or alkyl halides.[1] -

Tertiary Piperazine Nitrogens : Low nucleophilicity due to steric bulk and ring constraints.[1] They generally do not participate in coupling unless forcing conditions are used.[1]

Mechanism of Amide Coupling (Example)

When reacting with an activated carboxylic acid (e.g., via HATU/DIEA), the primary amine attacks the carbonyl carbon via an addition-elimination mechanism .[1]

-

Step 1 (Activation) : The carboxylic acid forms an active ester with the coupling reagent.[1]

-

Step 2 (Attack) : The lone pair of the primary amine attacks the electrophilic carbonyl.[1]

-

Step 3 (Deprotonation) : The base (DIEA) removes the proton from the intermediate, restoring neutrality and driving the reaction forward.[1]

Data Presentation: Physicochemical Properties

The following properties are critical for calculating the impact of this moiety on a drug candidate's Lipinski profile.

| Property | Value | Mechanistic Implication |

| Molecular Weight | 157.26 g/mol | Low MW allows room for heavy scaffolds (Fragment-Based Design).[1] |

| Predicted pKa (Basic) | ~9.8 (Primary), ~7.8 (Ring) | Primary amine is protonated at physiological pH; Ring N is titratable.[1] |

| H-Bond Donors | 2 | Critical for hydrogen bonding with backbone carbonyls.[1] |

| H-Bond Acceptors | 3 | Facilitates water solubility and receptor interaction.[1] |

| Rotatable Bonds | 3 | Moderate flexibility allows induced fit within binding pockets.[1] |

| Boiling Point | ~230°C | High boiling point requires vacuum distillation for purification.[1] |

Experimental Protocols

Protocol A: Selective Amidation of 2-(4-Ethylpiperazin-1-yl)ethanamine

Objective: To covalently attach the ethylpiperazine moiety to a scaffold acid (R-COOH) without protecting the tertiary amines.[1]

Reagents:

-

Scaffold Acid (1.0 eq)[1]

-

2-(4-Ethylpiperazin-1-yl)ethanamine (1.2 eq) [CAS: 4489-46-7][1][2][3]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

DMF (Anhydrous)[1]

Workflow:

-

Activation : Dissolve the Scaffold Acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Note: Color change to yellow/orange indicates activation.[1]

-

-

Addition : Dropwise add 2-(4-Ethylpiperazin-1-yl)ethanamine.

-

Reaction : Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+157 peak shift).[1]

-

Workup : Dilute with EtOAc, wash with saturated

(removes unreacted acid) and Brine. -

Purification : The product is basic.[1] Purify via Reverse Phase Flash Chromatography using a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).[1]

Protocol B: Validation of Ionic Interaction (pKa Determination)

Objective: To determine the precise ionization constant of the piperazine nitrogen in the final construct.

-

Preparation : Dissolve 5 mg of the synthesized ligand in 20 mL of degassed water/methanol (1:1).

-

Titration : Perform potentiometric titration using 0.1 M HCl and 0.1 M NaOH.

-

Analysis : Plot pH vs. Volume. Identify the inflection point corresponding to the piperazine nitrogen (typically pH 7.0–8.5).[1]

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the dual role of the molecule: as a nucleophile in synthesis and as a pharmacophore in the biological target.[1]

Figure 1: Mechanistic flow from chemical reagent to biological pharmacophore.[1] The primary amine drives synthesis, while the ethylpiperazine ring drives biological affinity and solubility.[1]

References

Sources

Methodological & Application

Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine: A Detailed Protocol and Application Note

Introduction

2-(4-Ethylpiperazin-1-yl)ethanamine is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a tertiary amine within the piperazine ring and a primary terminal amine provides a versatile scaffold for drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine, commencing with the N-alkylation of N-ethylpiperazine with chloroacetonitrile, followed by the reduction of the intermediate nitrile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis is achieved via a two-step process. The initial step involves a nucleophilic substitution reaction where N-ethylpiperazine is alkylated with chloroacetonitrile to form 2-(4-ethylpiperazin-1-yl)acetonitrile. The subsequent step is the reduction of the nitrile functional group to a primary amine using a powerful reducing agent, lithium aluminum hydride (LAH), to yield the final product.

Caption: Synthetic workflow for 2-(4-Ethylpiperazin-1-yl)ethanamine.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Molar Equivalents |

| N-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.14 g (1.28 mL) | 1.0 |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 0.83 g (0.70 mL) | 1.1 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 1.5 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 0.76 g | 2.0 |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | 70 mL | - |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed for extraction | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed for drying | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed for pH adjustment | - |

| Sodium Hydroxide | NaOH | 40.00 | As needed for pH adjustment | - |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[1][2]

-

N-Ethylpiperazine: This compound is a flammable liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Handle away from ignition sources.[3]

-

Chloroacetonitrile: This substance is highly toxic if swallowed, inhaled, or in contact with skin.[4][5] It is also a lachrymator and can cause serious eye irritation.[5] Strict containment measures are necessary to avoid exposure.

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, water-sensitive solid that can ignite in moist air.[6] It reacts violently with water, releasing flammable hydrogen gas.[6][7] It also causes severe skin burns and eye damage.[8] All equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] A Class D fire extinguisher for metal fires should be readily available.[6]

Experimental Protocol

Step 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by N-ethylpiperazine (1.14 g, 10 mmol).

-

Initiation of Reaction: With vigorous stirring, add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-ethylpiperazin-1-yl)acetonitrile. This intermediate can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine

-

Reaction Setup: In a separate 500 mL three-necked round-bottom flask, thoroughly dried and under a nitrogen atmosphere, place lithium aluminum hydride (0.76 g, 20 mmol).

-

Addition of Solvent: Carefully add anhydrous tetrahydrofuran (THF, 50 mL) to the LAH to create a suspension. Cool the flask to 0°C using an ice bath.

-

Addition of Intermediate: Dissolve the crude 2-(4-ethylpiperazin-1-yl)acetonitrile from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching the Reaction: (Caution: Exothermic reaction and hydrogen gas evolution) . Cool the reaction mixture to 0°C. Slowly and carefully add water dropwise to quench the excess LAH. Following the initial quench with water, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate forms.

-

Isolation of Product: Filter the solid aluminum salts and wash them thoroughly with THF and diethyl ether.

-

Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Ethylpiperazin-1-yl)ethanamine.

-

Final Purification: The final product can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[9]

Discussion of Experimental Choices

-

Choice of Base in Step 1: Anhydrous potassium carbonate is used as a mild, inexpensive base to neutralize the hydrochloric acid formed during the nucleophilic substitution reaction. Its insolubility in acetonitrile facilitates its removal by simple filtration.

-

Choice of Solvent in Step 1: Acetonitrile is a suitable polar aprotic solvent for this S(_N)2 reaction, as it effectively dissolves the reactants while not interfering with the reaction.

-

Choice of Reducing Agent in Step 2: Lithium aluminum hydride is a potent reducing agent necessary for the complete reduction of the nitrile functional group to a primary amine. Weaker reducing agents like sodium borohydride are generally not effective for this transformation.

-

Inert Atmosphere in Step 2: The use of an inert atmosphere is critical due to the high reactivity of LAH with atmospheric moisture and oxygen.[7]

-

Quenching Procedure: The sequential addition of water and sodium hydroxide solution (Fieser workup) is a standard and effective method for safely quenching LAH reactions and precipitating aluminum salts in a filterable form.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 2-(4-Ethylpiperazin-1-yl)ethanamine. Careful attention to the safety precautions, particularly when handling chloroacetonitrile and lithium aluminum hydride, is paramount for the successful and safe execution of this synthesis. This protocol serves as a valuable resource for researchers requiring this important building block for their drug discovery and development programs.

References

-

Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]

-

Kubochem. N-Ethylpiperazine. [Link]

-

University of Georgia Office of Research. LithiumAluminumHydride-16853-85-3.docx. [Link]

-

Loba Chemie. N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. [Link]

-

Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO N-ETHYL PIPERAZINE. [Link]

-

NJ.gov. Common Name: CHLOROACETONITRILE HAZARD SUMMARY. [Link]

-

Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Google Patents.

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

-

PubChem. N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. [Link]

-

ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

ResearchGate. Proposed industrial pathway to piperazine starting from ethylene oxide... [Link]

-

ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

-

National Institutes of Health. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

Longdom Publishing. The Distillation Process: An Essential Technique for Purification and Separation. [Link]

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

ResearchGate. Reductive amination route for selective N‐monosubstitution. [Link]

-

YouTube. Reductive Amination. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

National Institutes of Health. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

- Google Patents. New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

-

Organic Syntheses. chloroacetonitrile. [Link]

-

ResearchGate. New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

-

ResearchGate. Catalyst and amination process for the synthesis of piperazine from ethylene glycol. [Link]

-

Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 5. fishersci.com [fishersci.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. research.uga.edu [research.uga.edu]

- 8. westliberty.edu [westliberty.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the N-alkylation of Piperazine with 2-Chloroethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-Aminoethyl)piperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs targeting a wide range of conditions, particularly those affecting the central nervous system (CNS) such as antipsychotics and antidepressants.[1][2] The N-alkylation of piperazine is a fundamental transformation that allows for the introduction of various functional groups, thereby modulating the pharmacological properties of the resulting molecule. The product of the N-alkylation of piperazine with 2-chloroethylamine, N-(2-aminoethyl)piperazine (AEP), is a critical building block and intermediate in the synthesis of a diverse array of pharmacologically active compounds.[3] AEP is a versatile diamine that finds extensive use as an epoxy curing agent, a corrosion inhibitor, and in the synthesis of polyamides and urethane catalysts.[4]

This technical guide provides a comprehensive overview of the N-alkylation of piperazine with 2-chloroethylamine, offering in-depth mechanistic insights, detailed experimental protocols, and strategies for optimizing this crucial synthetic transformation.

Mechanistic Insights: A Nucleophilic Substitution Reaction

The N-alkylation of piperazine with 2-chloroethylamine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride leaving group.

The primary challenge in this synthesis is controlling the selectivity to favor the desired mono-alkylated product, N-(2-aminoethyl)piperazine, over the di-alkylated byproduct, 1,4-bis(2-aminoethyl)piperazine. Due to the presence of two reactive nitrogen atoms in the piperazine ring, the initial product, AEP, can act as a nucleophile itself and react with another molecule of 2-chloroethylamine.[5][6]

Key Mechanistic Considerations:

-

Nucleophilicity: Both nitrogen atoms of piperazine are nucleophilic. Once one nitrogen is alkylated, the nucleophilicity of the second nitrogen is slightly reduced, but it can still react.

-

Stoichiometry: The ratio of piperazine to 2-chloroethylamine is a critical factor in controlling the extent of di-alkylation.

-

Reaction Conditions: Temperature, solvent, and the presence of a base can significantly influence the reaction rate and selectivity.

Reaction Mechanism:

Caption: SN2 mechanism for the N-alkylation of piperazine.

Detailed Experimental Protocol: Synthesis of N-(2-Aminoethyl)piperazine

This protocol is designed for a laboratory-scale synthesis and emphasizes strategies to maximize the yield of the mono-alkylated product.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |

| Piperazine (anhydrous) | 110-85-0 | 86.14 | 43.07 g | 0.5 |

| 2-Chloroethylamine hydrochloride | 870-24-6 | 116.0 | 11.60 g | 0.1 |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.00 g | 0.2 |

| Ethanol (absolute) | 64-17-5 | 46.07 | 200 mL | - |

| Toluene | 108-88-3 | 92.14 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard glassware for workup and extraction

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In the 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve piperazine (43.07 g, 0.5 mol) in absolute ethanol (100 mL). A 5-fold excess of piperazine is used to favor mono-alkylation.

-

Base Addition: Prepare a solution of sodium hydroxide (8.00 g, 0.2 mol) in water (20 mL) and add it to the piperazine solution. This will neutralize the HCl salt of the 2-chloroethylamine and the HCl generated during the reaction.

-

Slow Addition of Alkylating Agent: Dissolve 2-chloroethylamine hydrochloride (11.60 g, 0.1 mol) in absolute ethanol (100 mL) and place it in the dropping funnel.

-

Reaction: Heat the piperazine solution to a gentle reflux (approximately 78 °C). Add the 2-chloroethylamine solution dropwise from the dropping funnel over a period of 2-3 hours. The slow addition helps to maintain a low concentration of the electrophile, reducing the likelihood of di-alkylation.[5]

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water and 100 mL of toluene. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The product, N-(2-aminoethyl)piperazine, will be in the aqueous layer along with the excess piperazine. The organic layer can be discarded.

-

Isolation of Product: The separation of N-(2-aminoethyl)piperazine from the excess piperazine is achieved by fractional distillation under reduced pressure. The boiling point of N-(2-aminoethyl)piperazine is approximately 222 °C at atmospheric pressure, while piperazine boils at 146 °C.

-

Purification and Drying: Collect the fraction corresponding to N-(2-aminoethyl)piperazine. The purity can be checked by GC-FID.[7]

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction; Suboptimal temperature; Insufficient reaction time. | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Optimize the reaction temperature and time. |

| Significant Di-alkylation | Ratio of piperazine to alkylating agent is too low; Addition of alkylating agent was too fast; High reaction temperature. | Increase the excess of piperazine. Add the 2-chloroethylamine solution more slowly. Conduct the reaction at a lower temperature for a longer period.[6] |

| Formation of Quaternary Salts | Over-alkylation on the same nitrogen. | This is less common with primary alkyl halides but can be minimized by using the strategies to prevent di-alkylation. |

| Difficult Purification | Close boiling points of product and byproducts. | Use a high-efficiency fractional distillation column. For challenging separations, consider chromatographic techniques.[8] |

Alternative Strategy for Mono-alkylation:

For applications requiring very high purity of the mono-alkylated product, the use of a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method.[5] The protecting group blocks one nitrogen, directing the alkylation to the other. The Boc group can then be removed under acidic conditions.

Safety Precautions

-

Piperazine: Corrosive and can cause severe skin burns and eye damage.[9][10][11] It is also a respiratory and skin sensitizer.[9][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]

-

2-Chloroethylamine hydrochloride: Causes severe skin burns and eye damage.[13] It is also suspected of causing genetic defects.[13][14] Handle with extreme caution, using all appropriate PPE.[13][14][15][16] Do not handle until all safety precautions have been read and understood.[13]

-

Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes.

-

General: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust, fumes, and vapors.

Analytical Methods for Characterization and Quality Control

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol with a small amount of ammonia.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the product and any byproducts by their mass spectra and retention times.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for determining the purity of the final product and quantifying any impurities.[7]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of N-(2-aminoethyl)piperazine, particularly using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the synthesized N-(2-aminoethyl)piperazine.

References

-

2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). Retrieved from [Link]

-

1-(2-Aminoethyl)piperazine - SIELC Technologies. (2018, February 16). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nouryon.com [nouryon.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.ca [fishersci.ca]

- 17. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]

Application Notes and Protocols for the NMR Characterization of 2-(4-ethylpiperazin-1-yl)ethanamine

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-ethylpiperazin-1-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, step-by-step protocols for data acquisition, and in-depth analysis of ¹H and ¹³C NMR spectra. The methodologies outlined herein are crafted to ensure scientific integrity, providing a self-validating framework for the structural elucidation of this and structurally related compounds.

Introduction: The Structural Significance of 2-(4-ethylpiperazin-1-yl)ethanamine

2-(4-ethylpiperazin-1-yl)ethanamine is a diamine featuring a piperazine ring N-substituted with an ethyl group and an ethanamine moiety at the N4 position. The piperazine heterocycle is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, making the unambiguous confirmation of their molecular structure a critical step in the research and development process.[1] NMR spectroscopy stands as the premier analytical technique for the non-destructive and detailed structural analysis of organic molecules in solution.[2] This guide will focus on the application of ¹H, ¹³C, and 2D NMR techniques for the complete structural assignment of 2-(4-ethylpiperazin-1-yl)ethanamine.

Predicted NMR Spectral Data

In the absence of experimentally published spectra for 2-(4-ethylpiperazin-1-yl)ethanamine, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, particularly N-alkylated piperazine derivatives.[1][3][4][5][6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~1.10 | Triplet | ~7.2 | 3H |

| H-b | ~2.45 | Quartet | ~7.2 | 2H |

| H-c | ~2.50 | Triplet | ~6.0 | 2H |

| H-d | ~2.60 | Triplet | ~6.0 | 2H |

| H-e | ~2.65 | Broad Singlet | - | 8H |

| -NH₂ | ~1.50 | Broad Singlet | - | 2H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~12.0 |

| C-2 | ~52.5 |

| C-3 | ~53.0 |

| C-4 | ~53.5 |

| C-5 | ~60.0 |

| C-6 | ~39.0 |

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for the structural elucidation of 2-(4-ethylpiperazin-1-yl)ethanamine.

I. Sample Preparation

A meticulously prepared sample is fundamental to acquiring a high-resolution NMR spectrum. The following steps ensure a homogenous sample, free from particulate matter and paramagnetic impurities.

-

Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity 2-(4-ethylpiperazin-1-yl)ethanamine into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, other solvents such as DMSO-d₆ or Methanol-d₄ may be utilized.

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication can be employed to facilitate this process if necessary.

-

Filtration: To eliminate any suspended particles that could degrade spectral quality, filter the solution through a pipette equipped with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Sample Volume and Capping: Ensure the final volume in the NMR tube results in a sample height of 4-5 cm. Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, adjusted based on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192, to compensate for the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K.

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Referencing: Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Spectral Interpretation and Structural Elucidation

A thorough analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR data, allows for the unambiguous assignment of all proton and carbon signals to the molecular structure of 2-(4-ethylpiperazin-1-yl)ethanamine.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides crucial information regarding the chemical environment, connectivity, and number of different types of protons in the molecule.

-

Ethyl Group: The ethyl group will manifest as a characteristic triplet-quartet pattern. The methyl protons (H-a) will appear as a triplet due to coupling with the adjacent methylene protons (H-b). The methylene protons (H-b) will, in turn, be split into a quartet by the methyl protons.

-

Piperazine Ring Protons: Due to the conformational flexibility of the piperazine ring and the potential for nitrogen inversion, the eight protons on the piperazine ring (H-e) may appear as a broad singlet or a more complex set of multiplets at room temperature. Temperature-dependent NMR studies can be insightful for resolving these signals.[3][5]

-

Ethanamine Moiety: The two methylene groups of the ethanamine chain (H-c and H-d) are expected to appear as triplets, coupling with each other. The terminal amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

-

Aliphatic Carbons: The spectrum is expected to show six distinct signals corresponding to the six unique carbon environments in the molecule. The methyl carbon of the ethyl group (C-1) will be the most upfield signal. The methylene carbons of the ethyl group (C-2), the piperazine ring (C-3 and C-4), and the ethanamine chain (C-5 and C-6) will appear in the typical aliphatic region. Carbons directly attached to nitrogen atoms will be shifted downfield.

Advanced 2D NMR Protocols for Unambiguous Assignments